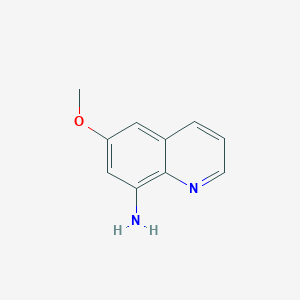

8-Amino-6-methoxyquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGTVPCTAKYCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237983 | |

| Record name | 8-Quinolinamine, 6-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-52-8 | |

| Record name | 6-Methoxy-8-aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-8-quinolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-6-methoxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Amino-6-methoxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinamine, 6-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-8-quinolylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-8-QUINOLINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HXP99PXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Amino-6-methoxyquinoline CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Amino-6-methoxyquinoline, a crucial heterocyclic amine intermediate in the pharmaceutical and chemical research sectors. Its versatile structure makes it a valuable precursor for the synthesis of a wide range of biologically active compounds.

Core Properties of this compound

This compound, identified by the CAS number 90-52-8 , possesses a unique combination of chemical and physical properties that make it a valuable building block in medicinal chemistry.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| CAS Number | 90-52-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2][4][5] |

| Molecular Weight | 174.20 g/mol | [1][2][4][6] |

| Appearance | Brown to very dark brown low melting solid | [1][3][7] |

| Melting Point | 41-44 °C | [3][7] |

| Boiling Point | 137-138 °C at 1 Torr | [3] |

| Solubility | Soluble in DMSO (slightly), Methanol (slightly), and chloroform. | [3][7] |

| Purity | ≥90% or ≥99% (GC) depending on the grade. | [1][2][5] |

| Storage | Refrigerator (0-8 °C), protect from light and air, store under inert gas. | [1][8] |

Key Applications in Research and Development

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals.[1][3] Its structure is a key component of several important drug classes:

-

Antimalarial Agents: It serves as a fundamental building block for 8-aminoquinoline antimalarials such as Primaquine and Tafenoquine.[9] Research continues to explore new derivatives with improved efficacy and reduced toxicity.[9][10]

-

Antimicrobial and Antifungal Agents: The quinoline scaffold exhibits antimicrobial properties, making this compound valuable in the development of new antibacterial and antifungal drugs to combat resistance.[1][3]

-

Neuroprotective Agents: It is used in the synthesis of compounds targeting neurological disorders, attributed in part to its ability to potentially cross the blood-brain barrier.[1]

-

Fluorescent Probes: The quinoline ring system's fluorescent nature is exploited in the development of probes for biological imaging, enabling the visualization of cellular processes.[1][8]

-

Analytical Chemistry: It is also employed as a reagent in analytical methods like chromatography and spectroscopy.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines of key experimental protocols.

Synthesis of this compound

A common synthetic route involves a two-step process starting from 4-methoxy-2-nitroaniline.[9]

Step 1: Skraup Reaction to form 6-Methoxy-8-nitroquinoline This reaction involves the cyclization of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

-

Reactants: 4-methoxy-2-nitroaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).

-

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of 4-methoxy-2-nitroaniline and glycerol while cooling.

-

Add the oxidizing agent portion-wise to control the exothermic reaction.

-

Heat the mixture, typically to around 130°C, for several hours.

-

After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 6-methoxy-8-nitroquinoline is then purified, for example, by recrystallization.

-

Step 2: Reduction to this compound The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amine.

-

Reactants: 6-methoxy-8-nitroquinoline, a reducing agent such as stannous chloride (SnCl₂) in ethanol, or iron filings in acetic acid.[9][11]

-

Procedure (using SnCl₂):

-

Dissolve 6-methoxy-8-nitroquinoline in ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).[12]

-

Make the solution alkaline to precipitate the tin salts.

-

Extract the product with an organic solvent (e.g., chloroform).

-

Dry the organic layer and evaporate the solvent to yield this compound.

-

Synthesis of this compound-Tetrazole Hybrids via Ugi-Azide Reaction

This multi-component reaction is used to create diverse libraries of compounds for screening.[9]

-

Reactants: this compound, an aldehyde, trimethylsilyl azide, and an isocyanide (e.g., tert-butyl isocyanide) in methanol.[9]

-

Procedure:

-

Dissolve this compound in dry methanol.

-

Add the corresponding aldehyde and stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 1 hour.[9]

-

Add trimethylsilyl azide and tert-butyl isocyanide dropwise.

-

Continue stirring the reaction mixture for 20-120 hours.[9]

-

Evaporate the solvent in vacuo.

-

Dissolve the residue in dichloromethane and wash with aqueous sodium disulfite followed by aqueous sodium bicarbonate.[9]

-

Purify the resulting product, typically by column chromatography.

-

Purification Method

A high-purity sample can be obtained through distillation and recrystallization.

-

Procedure: Distill the compound under a nitrogen atmosphere at high vacuum, followed by several recrystallizations from methanol.[11]

Visualizations

Synthesis Workflow of this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound - CAS-Number 90-52-8 - Order from Chemodex [chemodex.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound (>90%) | LGC Standards [lgcstandards.com]

- 6. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [srdpharma.com]

- 8. This compound - CAS-Number 90-52-8 - Order from Chemodex [chemodex.com]

- 9. This compound—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]

- 10. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 90-52-8 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

8-Amino-6-methoxyquinoline: A Comprehensive Physicochemical Profile

For Immediate Release

This technical guide provides a detailed overview of the core physicochemical properties of 8-Amino-6-methoxyquinoline, a key intermediate in the synthesis of various pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound serves as a crucial building block in the creation of antimicrobial, antimalarial, and neuroprotective agents.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for guiding drug design and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O | [2][3][4] |

| Molecular Weight | 174.20 g/mol | [2][3][4][5] |

| Appearance | Brown to very dark brown low melting solid, or dark green to dark brown solid. | [1][2][3] |

| Melting Point | 41-44 °C | [3] |

| Boiling Point | 137-138 °C at 1 Torr | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in chloroform. | [1][3] |

| logP (Octanol-Water Partition Coefficient) | 1.4 (Computed) | [5] |

| pKa | Data not explicitly available in searched literature. |

Experimental Protocols for Property Determination

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

A small, dried sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate, for instance, 1-2 °C per minute, especially near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.[6]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's absorption and bioavailability.

Methodology:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which typically takes 24-48 hours.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

pKa Determination (Potentiometric Titration)

The pKa value provides insight into the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology:

-

A solution of this compound of a known concentration is prepared in water. If solubility is limited, a co-solvent system can be used.

-

The solution is titrated with a standardized solution of a strong acid, for example, hydrochloric acid (HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.[6]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are then separated.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[6]

Role in Pharmaceutical Synthesis

This compound is a vital pharmacophore and a central building block in the synthesis of various biologically active molecules, most notably the antimalarial drugs primaquine and tafenoquine.[7] Its structural motif is crucial for the therapeutic efficacy of these compounds. The following diagram illustrates the pivotal role of this compound as a precursor in the synthesis of more complex, biologically active derivatives.

References

- 1. This compound - CAS-Number 90-52-8 - Order from Chemodex [chemodex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [srdpharma.com]

- 4. scbt.com [scbt.com]

- 5. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

8-Amino-6-methoxyquinoline: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-6-methoxyquinoline stands as a cornerstone building block in the synthesis of a diverse array of bioactive molecules. Its unique chemical architecture, characterized by a quinoline core substituted with an amino group at the 8-position and a methoxy group at the 6-position, provides a versatile platform for the development of novel therapeutic agents. This guide delves into the synthesis, key reactions, and broad-ranging applications of this compound in medicinal chemistry, offering a comprehensive resource for professionals in the field. From its historical significance in the development of antimalarial drugs to its contemporary role in the design of anticancer, antimicrobial, and neuroprotective agents, this scaffold continues to be a focal point of innovative drug discovery.

Synthesis of the this compound Core

The foundational synthesis of this compound is typically achieved through a two-step process commencing with the Skraup synthesis to form the quinoline ring system, followed by the reduction of a nitro group to the key amine.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction

This protocol is adapted from established organic synthesis procedures.[1][2][3]

-

Materials: 3-Nitro-4-aminoanisole, arsenic pentoxide (powdered), glycerol, concentrated sulfuric acid, sodium carbonate, celite, and 95% ethanol.

-

Procedure:

-

In a large three-necked round-bottom flask equipped with a mechanical stirrer, create a homogenous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

-

With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will rise spontaneously.

-

After the initial exothermic reaction subsides, heat the mixture to 120°C for 4 hours, and then increase the temperature to 123°C for an additional 3 hours.

-

Cool the reaction mixture and carefully dilute it with water.

-

Neutralize the solution with a concentrated sodium carbonate solution.

-

Filter the hot solution through a layer of Celite to remove any solid impurities.

-

Allow the filtrate to cool, which will induce the crystallization of the product.

-

Collect the crude 6-methoxy-8-nitroquinoline by filtration.

-

Recrystallize the product from 95% ethanol to yield pure 6-methoxy-8-nitroquinoline.

-

Step 2: Reduction of 6-Methoxy-8-nitroquinoline to this compound

The reduction of the nitro group is a critical step to install the versatile amino functionality.

-

Materials: 6-Methoxy-8-nitroquinoline, stannous chloride dihydrate (SnCl₂·2H₂O), ethanol, sodium hydroxide.

-

Procedure:

-

Dissolve 6-methoxy-8-nitroquinoline in ethanol in a round-bottom flask.

-

Add an excess of stannous chloride dihydrate to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration and wash with water.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Applications in Medicinal Chemistry

The this compound scaffold has been extensively explored for the development of various therapeutic agents.

Antimalarial Activity

Historically, 8-aminoquinolines, such as primaquine, have been pivotal in the fight against malaria. Modern research continues to build upon this legacy by synthesizing novel derivatives with improved efficacy and safety profiles.

Table 1: Antiplasmodial Activity of this compound-Tetrazole Hybrids against P. falciparum (NF54 strain) [4][5]

| Compound ID | Linker | Side Chain | IC₅₀ (µM) | Cytotoxicity (L-6 cells) IC₅₀ (µM) | Selectivity Index (SI) |

| 11 | Ethyl | 4-Bromophenyl | 2.92 | >50 | >17.1 |

| 12 | Ethyl | 2-(Trifluoromethyl)phenyl | 2.51 | >50 | >19.9 |

| 16 | Methyl | 4-Chlorophenyl | 0.743 | 54.73 | 73.7 |

| 17 | Methyl | 4-Bromophenyl | 0.464 | 63.92 | 137.8 |

| 18 | Methyl | 4-Iodophenyl | 0.512 | 70.41 | 137.5 |

| 22 | Methyl | Heptyl | 0.324 | 103.2 | 318.5 |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the investigation of new chemical scaffolds. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against Various Microorganisms

| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference |

| Quinoline-based amides | G. candidum, C. albicans, P. chrysogenum | Potent activity observed | [6] |

| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [6] |

| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity observed | [6] |

| Rhodanine incorporated quinolines | M. tuberculosis H37Ra | 1.66–9.57 | [6] |

| N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives | C. albicans | 250 - 500 |

Anticancer Activity

Researchers have explored the potential of this compound derivatives as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.

Table 3: Anticancer Activity of Representative 8-Aminoquinoline Derivatives

| Compound Class | Cell Line(s) | Activity Metric | Reported Activity |

| 8-Hydroxyquinoline-derived Mannich bases | Multidrug-resistant cancer cells | IC₅₀ | MDR-selective toxicity observed |

| 5-Substituted 8-hydroxyquinoline derivatives | Various cancer cell lines | IC₅₀ | Electron-withdrawing groups at R5 enhance activity |

Neuroprotective Activity

Recent studies have highlighted the potential of 8-aminoquinoline derivatives in the treatment of neurological disorders. Certain compounds have shown the ability to protect neurons from oxidative stress-induced damage.

Table 4: Neuroprotective Effects of Quinoline Derivatives

| Compound Class | Model System | Activity Metric | Reported Effects |

| Quinolylnitrone (QN23) | SH-SY5Y cells (Oxidative stress) | EC₅₀ | Neuroprotective effects observed |

| DHQ and HTHQ | In vivo and in vitro models | Not specified | Mitigation of oxidative stress and inflammation |

Key Experimental Protocols in Biological Evaluation

Protocol 2: Broth Microdilution Susceptibility Testing for Antimicrobial Activity

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

-

Materials: 96-well microtiter plates, sterile culture broth (e.g., Mueller-Hinton Broth for bacteria), test compound, microbial culture, 0.5 McFarland turbidity standard.

-

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the this compound derivative in the culture broth directly in the microtiter plate to create a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Protocol 3: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol is designed to assess the ability of a test compound to protect neurons from oxidative stress-induced cell death.[2][7]

-

Cell Culture:

-

Culture a suitable neuronal cell line, such as human neuroblastoma SH-SY5Y cells, in the appropriate culture medium.

-

Plate the cells in 96-well plates at a suitable density and allow them to adhere.

-

-

Compound Treatment:

-

Pre-incubate the neuronal cells with various concentrations of the this compound derivative for 1-2 hours.

-

-

Induction of Oxidative Stress:

-

Expose the cells to a neurotoxic agent that induces oxidative stress (e.g., hydrogen peroxide or MPP⁺) in the continued presence of the test compound.

-

Include a control group treated with vehicle only and a group treated with the neurotoxin only.

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C in a humidified CO₂ incubator.

-

-

Cell Viability Assessment:

-

Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Plot the percentage of neuroprotection against the log concentration of the test compound to determine the EC₅₀ (half-maximal effective concentration).

-

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway Modulation

Certain 8-aminoquinoline-based metal complexes have been shown to exert neuroprotective effects by modulating the SIRT1/3-FOXO3a signaling pathway.

Caption: Modulation of the SIRT1/3-FOXO3a pathway by 8-aminoquinoline complexes.

General Synthetic Workflow

The synthesis of diverse this compound derivatives often follows a modular approach, starting from the core scaffold.

References

8-Amino-6-methoxyquinoline: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-6-methoxyquinoline has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of therapeutic agents.[1][2] Its unique chemical structure allows for facile functionalization, enabling the development of novel compounds with a wide spectrum of biological activities.[2] This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on its utility in developing antimalarial, anticancer, neuroprotective, and antimicrobial agents. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate further research and development in this promising area.

Core Applications in Drug Discovery

The versatility of the this compound core has been exploited to generate compounds with significant therapeutic potential across multiple disease areas.

Antimalarial Activity

The 8-aminoquinoline class of compounds is critical for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale, as they are effective against the dormant liver stages (hypnozoites) of the parasite.[3] Primaquine, a well-known antimalarial drug, is an 8-aminoquinoline derivative.[4] The 6-methoxy group is a crucial feature for the antimalarial activity of these compounds.[3] Research has focused on synthesizing novel derivatives to improve efficacy and reduce toxicity.

One study explored the synthesis of this compound-tetrazole hybrids, demonstrating potent antiplasmodial activity against Plasmodium falciparum.[5] The activity of these compounds was found to be influenced by the nature of the linker between the quinoline and tetrazole moieties.[5]

Table 1: Antiplasmodial Activity of this compound Derivatives

| Compound ID | Linker Type | Side Chain | P. falciparum NF54 IC₅₀ (µM)[5] | L-6 cells IC₅₀ (µM)[5] | Selectivity Index (SI)[5] |

| 11 | (Methylamino)ethyl | 4-Bromophenyl | 2.92 | >250 | >85.6 |

| 12 | (Methylamino)ethyl | 2-(Trifluoromethyl)phenyl | 2.51 | >250 | >99.6 |

| 16 | Methyl | Phenyl | 0.456 | 248.5 | 545.0 |

| 17 | Methyl | 4-Fluorophenyl | 0.324 | 137.6 | 424.7 |

| 18 | Methyl | 4-Chlorophenyl | 0.365 | 116.1 | 318.1 |

| 19 | Methyl | 4-Bromophenyl | 0.398 | 54.73 | 137.5 |

| 22 | Methyl | 2-(Trifluoromethyl)phenyl | 0.789 | 119.4 | 151.3 |

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[4][6] Derivatives of this compound have been investigated for their ability to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4][7] The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that controls cell growth, proliferation, and survival.[4][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[7]

Another mechanism of anticancer activity for quinoline derivatives is the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair.[9]

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-naphthoquinones | MCF-7 (Breast) | 1.5 - 10.2 | [10] |

| 8-Hydroxyquinoline derivatives | HCT-116 (Colon) | 3.2 - 15.8 | [10] |

| Quinoline and isatin derivatives | K562 (Leukemia) | 0.8 - 5.6 | [10] |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 (Colorectal) | 0.15 - 0.6 | [11] |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | Caco-2 (Colorectal) | 0.15 - 0.6 | [11] |

| Quinoline-based mTOR inhibitor (PQQ) | HL-60 (Leukemia) | 0.064 | [7] |

Neuroprotective Effects

Derivatives of 8-aminoquinoline have demonstrated neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases.[1][12][13] One of the proposed mechanisms for this neuroprotection involves the activation of the SIRT1/3-FOXO3a signaling pathway.[13] SIRT1 is a deacetylase that plays a crucial role in cellular stress resistance and longevity.[14][15] By activating SIRT1, these compounds can enhance the expression of antioxidant enzymes and promote neuronal survival.[13][14]

Table 3: Neuroprotective Activity of Quinoline Derivatives

| Compound Class | Neurotoxicity Model | Measured Effect | Quantitative Data | Reference |

| 8-Aminoquinoline-uracil copper complexes | H₂O₂-induced cytotoxicity in SH-SY5Y cells | Increased cell survival | Significant protection at 0.1 and 1 µM | [13] |

| Dihydroquinoline (DHQ) | Cerebral ischemia/reperfusion in rats | Reduced neuronal damage | 50 mg/kg administration showed significant protection | [1] |

| Hydroxy-tetrahydroquinoline (HTHQ) | MPP+-induced neurotoxicity in SH-SY5Y cells | Increased cell viability | Concentration-dependent protection | [1] |

Antimicrobial Activity

The 8-aminoquinoline scaffold has also been utilized to develop novel antimicrobial agents.[1][3][16] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[3]

Table 4: Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative 6c | Staphylococcus aureus (MRSA) | 0.75 | [3] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [3] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Klebsiella pneumoniae | 50 | [3] |

| Generic Quinoline Derivatives | Bacillus cereus | 3.12 - 50 | [3] |

| Generic Quinoline Derivatives | Escherichia coli | 3.12 - 50 | [3] |

| 8-Methoxyquinoline | Aspergillus flavus | - | [17] |

| 8-Methoxyquinoline | Aspergillus niger | - | [17] |

| 8-Methoxyquinoline | Trichophyton | - | [17] |

| 8-Methoxyquinoline | Bacillus subtilis | - | [17] |

| 8-Methoxyquinoline | Salmonella spp. | - | [17] |

| 8-Methoxyquinoline | Salmonella typhi | - | [17] |

Experimental Protocols

Synthesis of this compound Derivatives

A general and versatile method for the synthesis of this compound derivatives is the Ugi-azide reaction.[5]

Protocol: General Procedure for the Ugi-Azide Reaction [5]

-

Dissolve 6-methoxyquinolin-8-amine (0.75 mmol) in dry methanol (5 mL).

-

Add the corresponding aldehyde (0.75 mmol) and stir the mixture at room temperature for 1 hour under an argon atmosphere.

-

Add trimethylsilyl azide (0.75 mmol) and tert-butyl isocyanide (0.75 mmol) dropwise.

-

Stir the reaction mixture for 20–120 hours.

-

Evaporate the solvent in vacuo.

-

Dissolve the residue in CH₂Cl₂.

-

Wash the solution several times with 30% aqueous sodium disulfide followed by 0.1% aqueous NaHCO₃.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Assays

Protocol: In Vitro Antiplasmodial Activity Assay [5]

-

Determine the in vitro activity against the erythrocytic stages of P. falciparum using a ³H-hypoxanthine incorporation assay.

-

Use the drug-sensitive NF54 strain of P. falciparum.

-

Use chloroquine as a standard.

-

Dissolve compounds in DMSO at 10 mg/mL.

-

Add the compounds to parasite cultures incubated in RPMI 1640 medium without hypoxanthine, supplemented with HEPES.

-

Calculate IC₅₀ values from sigmoidal inhibition curves by linear regression.

Protocol: In Vitro Cytotoxicity Assay [5]

-

Perform assays in 96-well microtiter plates.

-

Each well should contain 0.1 mL of RPMI 1640 medium supplemented with 1% L-glutamine (200 mM) and 10% fetal bovine serum, and 4000 L-6 cells (a primary cell line derived from rat skeletal myoblasts).

-

Expose cells to the test compounds for a specified period.

-

Assess cell viability using a suitable method, such as the MTT assay.

-

Calculate IC₅₀ values from dose-response curves.

Protocol: Minimum Inhibitory Concentration (MIC) Determination [3]

-

Use 96-well microtiter plates.

-

Use Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Standardize the bacterial/fungal inoculum to 0.5 McFarland turbidity.

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of the 96-well plate.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (broth with inoculum and a known antimicrobial agent) and negative (broth with inoculum and solvent) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: PI3K/Akt/mTOR Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Targeting the core of neurodegeneration: FoxO, mTOR, and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

8-Amino-6-methoxyquinoline Derivatives for Antimalarial Research: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-aminoquinoline class of compounds is a cornerstone in the fight against malaria, distinguished by its unique ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are the cause of relapsing malaria.[1] The parent drug of this class, primaquine, has been the sole therapeutic option for this indication for over 60 years.[2][3] More recently, tafenoquine, a derivative with a significantly longer half-life, has been approved, allowing for a single-dose treatment regimen that improves patient compliance.[4][5][6]

These compounds are also active against the sexual stages of the parasite (gametocytes), making them vital tools for blocking malaria transmission.[1][2] However, the clinical utility of 8-aminoquinolines is hampered by their potential to cause severe hemolysis in individuals with a common genetic disorder known as Glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][7][8] This guide provides an in-depth technical overview of the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols relevant to the research and development of novel 8-amino-6-methoxyquinoline derivatives with improved efficacy and safety profiles.

Core Chemical Structure and Synthesis

The foundational scaffold of this antimalarial class is the this compound core. The synthesis generally begins with the creation of the quinoline ring system, followed by the introduction of the crucial 8-amino group and subsequent condensation with a desired side chain.

A common synthetic route starts with a Skraup reaction to form the substituted quinoline ring, which is then reduced to yield the this compound nucleus.[9][10] This core is the key intermediate for producing a wide array of derivatives.[11]

Caption: Generalized workflow for the synthesis of 8-aminoquinoline derivatives.

Mechanism of Action

The precise mechanism of action (MoA) for 8-aminoquinolines has not been fully elucidated, but a leading hypothesis points to a two-step biochemical relay that ultimately kills the parasite through oxidative stress.[12][13] This mechanism is distinct from many other antimalarials and is thought to be key to its activity against dormant liver stages.

-

Step 1: Metabolic Activation: The parent 8-aminoquinoline compound is a prodrug that requires metabolic activation. This is believed to be carried out by host or parasite Cytochrome P450 (CYP) enzymes, particularly CYP2D6, to generate redox-active metabolites.[2][5][13]

-

Step 2: ROS Generation: These reactive metabolites then undergo redox cycling, a process facilitated by parasite enzymes like P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR).[2] This cycling generates significant amounts of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, leading to overwhelming oxidative stress and parasite cell death.[2][13][14]

Some studies also suggest that certain derivatives may interfere with other parasite functions, such as inhibiting hematin polymerization, a pathway targeted by chloroquine.[15]

Caption: Hypothesized two-step relay mechanism of action for 8-aminoquinolines.

Structure-Activity Relationships (SAR)

The antimalarial activity, pharmacokinetic properties, and toxicity of 8-aminoquinoline derivatives are highly dependent on their chemical structure. Decades of research have established several key SAR principles.[12]

-

6-Methoxy Group: The presence of the 6-methoxy group on the quinoline ring is considered essential for potent antimalarial activity.[8][16]

-

8-Amino Side Chain: The nature of the alkylamino side chain at the C-8 position is the most critical determinant of both efficacy and toxicity. Modifications to its length, branching, and terminal amino group are primary strategies for developing new analogues with an improved therapeutic window.[3]

-

Quinoline Ring Substitutions: Introducing substituents at other positions on the quinoline ring can significantly modulate the drug's properties. For example, the 5-phenoxy group in tafenoquine contributes to its high lipophilicity and very long plasma half-life.[1] Increasing the lipophilicity of side chains has also been shown to improve antiplasmodial activity in some series.[9]

Caption: Key structure-activity relationships for 8-aminoquinoline derivatives.

In Vitro and In Vivo Efficacy Data

The evaluation of novel 8-aminoquinoline derivatives involves rigorous testing against various parasite strains and mammalian cell lines to determine potency and selectivity.

Table 1: In Vitro Antiplasmodial Activity of Selected 8-Aminoquinoline Derivatives

| Compound/Derivative | P. falciparum Strain | IC₅₀ (µM) | Reference |

| Primaquine | K1 (CQ-resistant) | >1000 µg/mL | [7] |

| Primaquine | 3D7 (CQ-sensitive) | 11.33 ± 0.79 | [17] |

| 5-Phenoxyprimaquine (7a) | 3D7 (CQ-sensitive) | 3.65 ± 0.39 | [17] |

| 5-Phenoxy-CN-primaquine (7e) | 3D7 (CQ-sensitive) | 4.62 ± 0.21 | [17] |

| 5-Phenoxy-tetraoxane conjugate (15) | 3D7 (CQ-sensitive) | 0.38 ± 0.11 | [17] |

| Tetrazole Hybrid 16 | NF54 (CQ-sensitive) | 0.324 | [9] |

| Tetrazole Hybrid 17 | NF54 (CQ-sensitive) | 0.490 | [9] |

| Tetrazole Hybrid 18 | NF54 (CQ-sensitive) | 0.443 | [9] |

| Tetrazole Hybrid 22 | NF54 (CQ-sensitive) | 0.394 | [9] |

Note: IC₅₀ values represent the concentration required to inhibit parasite growth by 50%. CQ = Chloroquine.

Table 2: In Vitro Cytotoxicity and Selectivity Index

| Compound/Derivative | Cell Line | Cytotoxicity IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference |

| Tetrazole Hybrid 15 | L-6 (Rat Myoblasts) | 119.4 | 46.27 | [9] |

| Tetrazole Hybrid 16 | L-6 (Rat Myoblasts) | 54.73 | 169.4 | [9] |

| Tetrazole Hybrid 17 | L-6 (Rat Myoblasts) | 158.4 | 323.3 | [9] |

| Tetrazole Hybrid 18 | L-6 (Rat Myoblasts) | 140.2 | 316.5 | [9] |

| Tetrazole Hybrid 20 | L-6 (Rat Myoblasts) | 124.0 | 59.7 | [9] |

| 5-Phenoxyprimaquine (7a) | Vero (Monkey Kidney) | >100 | >27.4 | [17] |

| 5-Phenoxy-CN-primaquine (7e) | Vero (Monkey Kidney) | >100 | >25.0 | [17] |

| 5-Phenoxy-tetraoxane conjugate (15) | Vero (Monkey Kidney) | 17.33 ± 1.25 | 45.61 | [17] |

¹Selectivity Index (SI) is calculated as the ratio of cytotoxicity IC₅₀ to antiplasmodial IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Key Experimental Protocols

Standardized assays are crucial for the comparative evaluation of new chemical entities. Below are detailed protocols for key experiments in antimalarial drug discovery.

Caption: A generalized experimental workflow for in vitro cytotoxicity or antiplasmodial assays.

In Vitro Antimalarial Activity: SYBR Green I Assay

This high-throughput assay measures parasite DNA content as an indicator of parasite proliferation.[1]

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: Prepare serial dilutions of test compounds in a 96-well plate.

-

Assay Initiation: Add parasite culture (e.g., 1% parasitemia, 2% hematocrit) to the wells containing the diluted compounds. Include parasite-free red blood cells as a background control and drug-free culture as a positive control.

-

Incubation: Incubate the plate for 72 hours under the conditions described in step 1.[1]

-

Lysis and Staining: Lyse the cells by freezing the plate at -80°C. After thawing, add 100 µL of lysis buffer containing SYBR Green I dye to each well.[1]

-

Measurement: Incubate the plate in the dark for 1-2 hours, then measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: Subtract background fluorescence and normalize the data to the drug-free control. Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

In Vivo Antimalarial Activity: 4-Day Suppressive Test

This standard model evaluates the ability of a compound to suppress parasite growth in infected mice.[1][18]

-

Animal Model: Use Swiss albino mice (e.g., 6-8 weeks old).

-

Infection: Inoculate mice intraperitoneally with Plasmodium berghei-infected red blood cells (e.g., 1 x 10⁷ parasites per mouse).[1]

-

Drug Administration: Randomize mice into groups (e.g., vehicle control, positive control like chloroquine, and test compound groups). Administer the test compounds orally or via another appropriate route once daily for four consecutive days, starting 2-4 hours post-infection.[1]

-

Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.

-

Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

-

Calculation: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group. Determine the effective dose (ED₅₀ and ED₉₀) from the dose-response curve.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells as a measure of cell viability.[19]

-

Cell Seeding: Seed a mammalian cell line (e.g., L-6, Vero, or HeLa) into a 96-well plate at a suitable density (e.g., 4,000 cells/well) and incubate for 24 hours to allow attachment.[9][19]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for an additional 48 to 72 hours.[19]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and calculate the IC₅₀ value, which represents the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The this compound scaffold remains a high-priority template for the development of new antimalarial agents capable of providing a radical cure for relapsing malaria. While primaquine and tafenoquine represent major successes, the risk of G6PD-mediated hemolysis remains a significant barrier to their widespread use. Future research must focus on:

-

Elucidating the MoA: A definitive understanding of the mechanism of action and toxicity is critical for the rational design of safer drugs.[2]

-

Improving Safety: Developing derivatives with a reduced potential for oxidative damage in G6PD-deficient individuals. This may involve modifying the metabolic activation pathway or creating compounds that are less redox-active.

-

Broadening Spectrum: Exploring hybrid molecules that combine the hypnozoitocidal activity of the 8-aminoquinoline core with the potent blood-stage activity of other pharmacophores.[3][9]

By leveraging the established SAR and employing robust experimental protocols, the scientific community can continue to advance the development of next-generation 8-aminoquinolines, bringing the goal of malaria elimination closer to reality.

References

- 1. benchchem.com [benchchem.com]

- 2. GtR [gtr.ukri.org]

- 3. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tafenoquine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. Primaquine Presentation.pptx [slideshare.net]

- 11. chemimpex.com [chemimpex.com]

- 12. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 14. What is the mechanism of Tafenoquine Succinate? [synapse.patsnap.com]

- 15. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.who.int [iris.who.int]

- 17. [PDF] Synthesis of 5-phenoxyprimaquine derivatives and their tetraoxane conjugates as anti-malarial agents | Semantic Scholar [semanticscholar.org]

- 18. [Synthesis of primaquine analogues and their antimalarial activity in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Synthesis of 8-Amino-6-methoxyquinoline for Anticancer Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its derivatives, 8-Amino-6-methoxyquinoline has emerged as a crucial intermediate in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis of this compound, its derivatization, and its evaluation in anticancer studies. Detailed experimental protocols for synthesis and cytotoxicity assessment are presented, alongside a compilation of quantitative data on the anticancer activity of its derivatives. Furthermore, this guide elucidates the key signaling pathways implicated in the anticancer mechanism of action of this compound derivatives, supported by visual diagrams to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

Quinoline and its derivatives have a long-standing history in medicinal chemistry, with applications ranging from antimalarial to antimicrobial agents.[1] In recent years, the focus has increasingly shifted towards their potential as anticancer therapeutics. The this compound core, in particular, serves as a versatile platform for the synthesis of a diverse array of compounds with potent cytotoxic activities against various cancer cell lines.[2] Its structural features allow for modifications that can modulate its biological activity, making it an attractive starting point for the design of targeted cancer therapies. This guide aims to provide a detailed technical resource for the synthesis and anticancer evaluation of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Skraup synthesis of the quinoline ring system, followed by the reduction of a nitro group.

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[3] In this case, 3-nitro-4-aminoanisole serves as the aromatic amine.

Materials:

-

3-Nitro-4-aminoanisole

-

Arsenic pentoxide (powdered)

-

Glycerol (U.S.P. grade)

-

Concentrated Sulfuric Acid

-

Sodium Carbonate

-

Celite

-

Ethanol (95%)

Procedure:

-

In a large three-necked round-bottom flask equipped with a mechanical stirrer, create a homogeneous slurry by mixing powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.[1]

-

With efficient stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will rise spontaneously.[1]

-

After the addition is complete, heat the reaction mixture to 120°C and maintain for 4 hours.[4]

-

Increase the temperature to 123°C and maintain for an additional 3 hours.[4]

-

Cool the reaction mixture and dilute it with water.

-

Neutralize the solution with a concentrated solution of sodium carbonate.

-

Filter the hot solution through a layer of Celite to remove any solid impurities.[1]

-

Cool the filtrate to induce crystallization of the product.

-

Collect the crude 6-methoxy-8-nitroquinoline by filtration.

-

Recrystallize the product from 95% ethanol to obtain the pure compound.[1]

Step 2: Reduction of 6-Methoxy-8-nitroquinoline to this compound

The nitro group of 6-Methoxy-8-nitroquinoline is subsequently reduced to an amine to yield the final product, this compound. A common reducing agent for this transformation is tin(II) chloride (SnCl₂).[2]

Materials:

-

6-Methoxy-8-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium hydroxide solution

Procedure:

-

Dissolve 6-Methoxy-8-nitroquinoline in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add a sodium hydroxide solution to neutralize the acid and precipitate the tin salts.

-

Filter the mixture to remove the tin salts.

-

The filtrate contains the crude this compound. The solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Anticancer Activity of this compound Derivatives

Numerous derivatives of this compound have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Quantitative Data Presentation

The following table summarizes the reported IC₅₀ values for various this compound derivatives against common cancer cell lines.

| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | Tetrazole Hybrid | L-6 (Rat Myoblasts) | 54.73 - >248.5 | [5] |

| MMNC | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 (Colon) | 0.33 | [6] |

| MMNC | Caco-2 (Colon) | - | [6] | |

| Quinoline-8-sulfonamide 9a | N/A | A549 (Lung) | 223.1 | [7] |

| Quinoline-8-sulfonamide 9a | MDA-MB-231 (Breast) | 273.5 | [7] | |

| Quinoline-8-sulfonamide 9a | C32 (Melanoma) | 233.9 | [7] | |

| Quinoline-8-sulfonamide 9a | COLO829 (Melanoma) | 168.7 | [7] | |

| Quinoline-8-sulfonamide 9a | U87-MG (Glioblastoma) | 339.7 | [7] | |

| Copper Complex 1 | 8-hydroxyquinoline derivative complex | MCF-7 (Breast) | 1.86 ± 0.27 | [8] |

| Copper Complex 2 | 8-hydroxyquinoline derivative complex | MCF-7 (Breast) | 0.77 ± 0.12 | [8] |

Experimental Protocols for Anticancer Studies

The evaluation of the anticancer potential of this compound derivatives involves standardized in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways in Anticancer Action

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer, leading to the induction of apoptosis (programmed cell death).

Induction of Apoptosis

Several studies have shown that this compound derivatives can induce apoptosis in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the selective elimination of cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] This pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapy. Some 8-methoxyquinoline derivatives have been shown to exert their cytotoxic effects by inhibiting the expression of proteins in the PI3K/Akt/mTOR signaling pathway.[6]

Conclusion

This compound represents a valuable scaffold for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of its synthesis, methodologies for evaluating its anticancer properties, and insights into its mechanism of action. The presented data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future studies should focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth investigations into their molecular targets and signaling pathways to facilitate the rational design of next-generation anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

8-Amino-6-methoxyquinoline as a precursor for antimicrobial agents

An In-depth Technical Guide to 8-Amino-6-methoxyquinoline as a Precursor for Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The quinoline scaffold has historically been a cornerstone in medicinal chemistry, forming the basis of numerous drugs with a wide range of biological activities, including antimicrobial and antimalarial properties.[1][2] Among its derivatives, this compound (8-AMQ) stands out as a particularly valuable precursor. Its structure, which is part of established antimalarials like primaquine and tafenoquine, offers a versatile platform for chemical modification, leading to new compounds with potent antimicrobial activities.[3][4] This guide provides a comprehensive overview of 8-AMQ, detailing its synthesis and its role in the development of various classes of antimicrobial agents, supported by experimental data, protocols, and structure-activity relationship analyses.

The this compound Core

This compound, also known as 6-methoxyquinolin-8-amine, is a stable, brown solid with the chemical formula C₁₀H₁₀N₂O.[4][5] Its structure features a quinoline ring system with an amino group at position 8 and a methoxy group at position 6. This arrangement of functional groups makes it an excellent starting material for synthesizing diverse derivatives.[4] Researchers value 8-AMQ for its favorable reactivity and solubility, which facilitate its functionalization in drug design and development.[4]

Synthesis of the Precursor: The primary synthesis of the this compound core often begins with 4-methoxy-2-nitroaniline, which undergoes a Skraup reaction with glycerol to form 6-methoxy-8-nitroquinoline.[3] This intermediate is then reduced, typically using stannous chloride (SnCl₂), to yield the final this compound product.[3][6]

Synthesis of Antimicrobial Derivatives

The amino group at the 8-position of 8-AMQ is a key site for derivatization, allowing for the introduction of various pharmacophores to modulate antimicrobial activity. Key classes of derivatives include Schiff bases, tetrazole hybrids, and metal complexes.

2.1. Schiff Base Derivatives: Schiff bases are synthesized through the condensation reaction of the primary amino group of 8-AMQ with an aldehyde or ketone.[7] These compounds, containing an azomethine or imine group (–C=N–), are known for their coordinating flexibility and biological activity.[7] For instance, reacting 8-AMQ with aldehydes like 2-hydroxy naphthaldehyde or ortho-vanillin in methanol yields the corresponding Schiff base ligands.[7]

2.2. Tetrazole Hybrids: A promising strategy for developing new antimicrobials is the hybridization of the quinoline core with other bioactive moieties, such as a tetrazole ring.[3] The Ugi-azide reaction is a powerful tool for this purpose. In this one-pot reaction, 8-AMQ, an aldehyde, tert-butyl isocyanide, and trimethylsilyl azide are combined in methanol to generate complex tetrazole derivatives.[3][6] The linker between the quinoline and tetrazole moieties can be varied to fine-tune the compound's properties.[3]

2.3. Metal Complexes: The chelating properties of quinoline derivatives can be exploited to form metal complexes with enhanced antimicrobial activity.[8][9][10] 8-AMQ and its derivatives can coordinate with various transition metals, such as copper (II), manganese (II), and nickel (II).[8] The resulting complexes often exhibit increased lipophilicity, which can facilitate their entry into microbial cells and disrupt essential enzymatic functions.[11] For example, copper complexes of 8-AMQ-uracil hybrids have shown notable activity against Gram-negative bacteria.[8][9]

References

- 1. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 2. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Methoxyquinolin-8-amine | 90-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes | EXCLI Journal [excli.de]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 8-Amino-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 8-Amino-6-methoxyquinoline. This compound is a critical intermediate in the synthesis of various pharmaceuticals, particularly antimalarial agents like primaquine and tafenoquine, and is also utilized in the development of fluorescent probes.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective application in research and drug development.

Physicochemical Properties

This compound, with the CAS number 90-52-8, is a brown to very dark brown solid at room temperature.[1][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [1][4] |

| Molecular Weight | 174.20 g/mol | [5] |

| Melting Point | 41 °C | [3] |

| Boiling Point | 137-138 °C @ 1 Torr | [2][3] |

| Appearance | Brown to Very Dark Brown Solid | [1][3] |

| Purity | ≥99% (GC) | [1][4] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility in several common organic solvents. For aqueous solubility, it is generally expected to be low due to the hydrophobic nature of the quinoline core.[6] The basicity of the amino group suggests that solubility in acidic aqueous solutions would be enhanced due to salt formation.

| Solvent | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

| Chloroform | Soluble | [2] |

| Water | Expected to be poorly soluble | [6] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

Due to the lack of a specific published protocol for this compound, a generalized shake-flask method, which is considered the gold standard for thermodynamic solubility determination, is described below.

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).

-

Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them via HPLC.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration curve's range.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Stability Profile

This compound is noted for its stability, which is advantageous for its use in drug design and development.[1] However, appropriate storage conditions are necessary to maintain its integrity.

| Parameter | Recommendation/Data | Source |

| Storage Temperature | +4°C or 2-8°C under inert gas (Nitrogen or Argon) | [2][3] |

| Light and Air | Protect from light and air | [2] |

| Long-term Stability | Stable for at least 2 years after receipt when stored at +4°C | [2] |

| Incompatibilities | Strong oxidizing agents | [3] |

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following is a generalized protocol based on ICH guidelines, as a specific protocol for this compound is not available.

1. Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., methanol/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat (e.g., at 60-80°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat (e.g., at 60-80°C) for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70°C) for a specified period.

-

Photodegradation: Expose the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis:

-

At predetermined time points, withdraw samples from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each condition.

-

Identify and characterize any significant degradation products.

-

Establish the degradation pathway based on the identified products.

-

Synthesis Pathway

This compound is typically synthesized from 4-methoxy-2-nitroaniline. The process involves a Skraup reaction to form the quinoline ring system, followed by the reduction of the nitro group to an amine.[7]

Experimental Protocol for Synthesis

The following is a two-step synthesis protocol adapted from the literature.[7]

Step 1: Synthesis of 6-methoxy-8-nitroquinoline

-

This step involves a Skraup reaction of 4-methoxy-2-nitroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent.[7]

Step 2: Synthesis of this compound

-

The 6-methoxy-8-nitroquinoline from Step 1 is reduced to this compound. A common reducing agent for this transformation is tin(II) chloride (SnCl₂).[7][8]

Conclusion

This compound is a stable compound with favorable, though not extensively quantified, solubility in common organic solvents. Its stability is crucial for its role as a key intermediate in pharmaceutical synthesis. While specific, detailed studies on its degradation pathways are not widely available, generalized protocols for solubility and stability testing provide a robust framework for its characterization in a research and development setting. The provided methodologies and workflows serve as a guide for scientists and researchers to effectively handle and evaluate this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - CAS-Number 90-52-8 - Order from Chemodex [chemodex.com]

- 3. This compound | 90-52-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]